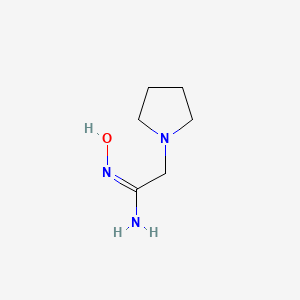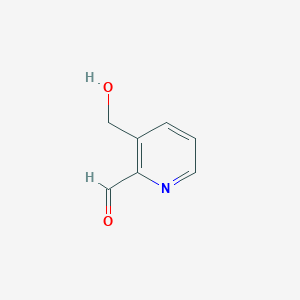
3-(Hydroxymethyl)picolinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hydroxymethyl)picolinaldehyde is an organic compound with the molecular formula C₇H₇NO₂ It is a derivative of picolinaldehyde, featuring a hydroxymethyl group attached to the third position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)picolinaldehyde typically involves the hydroxymethylation of picolinaldehyde. One common method is the reaction of picolinaldehyde with formaldehyde in the presence of a base, such as sodium hydroxide, under controlled conditions. The reaction proceeds as follows: [ \text{Picolinaldehyde} + \text{Formaldehyde} + \text{Base} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form picolinic acid derivatives.
Reduction: The compound can be reduced to form 3-(Hydroxymethyl)picolinalcohol.
Substitution: It can participate in substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Picolinic acid derivatives.
Reduction: 3-(Hydroxymethyl)picolinalcohol.
Substitution: Various substituted picolinaldehyde derivatives.
科学的研究の応用
3-(Hydroxymethyl)picolinaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of advanced materials.
作用機序
The mechanism of action of 3-(Hydroxymethyl)picolinaldehyde involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also act as a ligand, binding to metal ions and forming coordination complexes that exhibit unique chemical and biological properties.
類似化合物との比較
Picolinaldehyde: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
3-(Hydroxymethyl)pyridine: Similar structure but lacks the aldehyde group, affecting its reactivity and applications.
Picolinic Acid: An oxidized form of picolinaldehyde, with different chemical properties and uses.
Uniqueness: 3-(Hydroxymethyl)picolinaldehyde is unique due to the presence of both the hydroxymethyl and aldehyde groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. Its ability to form coordination complexes and participate in diverse chemical reactions makes it a valuable compound in various fields of research and industry.
特性
分子式 |
C7H7NO2 |
|---|---|
分子量 |
137.14 g/mol |
IUPAC名 |
3-(hydroxymethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H7NO2/c9-4-6-2-1-3-8-7(6)5-10/h1-3,5,9H,4H2 |
InChIキー |
UIHNYIUKZNQSNR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)C=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Fluoroimidazo[1,2-A]pyridin-2-amine](/img/structure/B11921723.png)
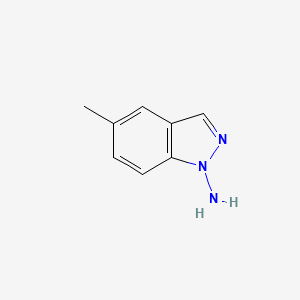
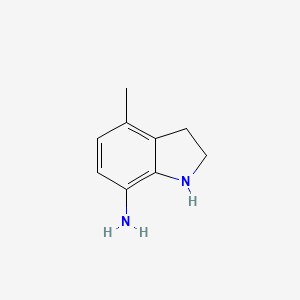
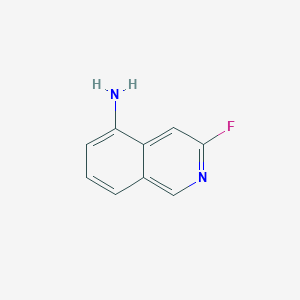
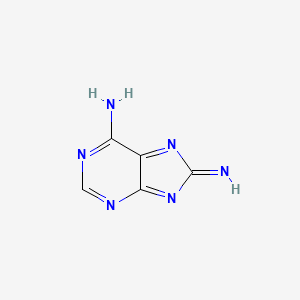
![3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11921749.png)
![N,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B11921753.png)
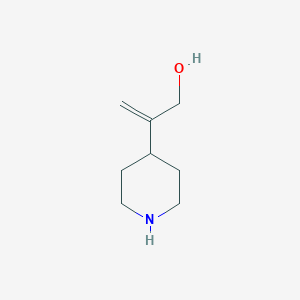
![Hexahydropyrrolo[1,2-a]pyrimidin-2(1H)-one](/img/structure/B11921759.png)
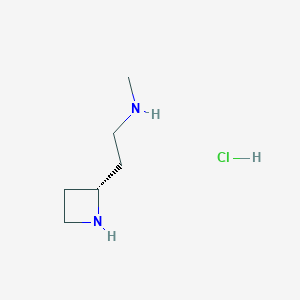
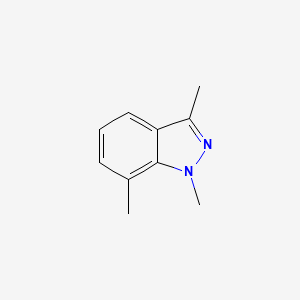
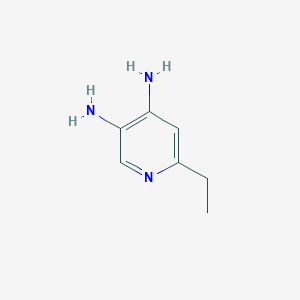
![5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro-](/img/structure/B11921788.png)
